molecular formula C12H18O B14223384 (5S)-6-Ethenylidenedec-3-YN-5-OL CAS No. 651020-95-0

(5S)-6-Ethenylidenedec-3-YN-5-OL

Katalognummer: B14223384
CAS-Nummer: 651020-95-0
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: RLPDSDLJUCLCCA-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-6-Ethenylidenedec-3-YN-5-OL is an organic compound with a unique structure characterized by the presence of an ethenylidene group, a triple bond, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-6-Ethenylidenedec-3-YN-5-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and alkene precursors, which undergo a series of reactions such as hydroboration-oxidation, Wittig reaction, and selective reduction to yield the desired compound. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-6-Ethenylidenedec-3-YN-5-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.

    Substitution: The ethenylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the triple bond results in an alkene or alkane.

Wissenschaftliche Forschungsanwendungen

(5S)-6-Ethenylidenedec-3-YN-5-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (5S)-6-Ethenylidenedec-3-YN-5-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the ethenylidene and triple bond moieties can participate in various chemical reactions. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5S)-6-Methylenedec-3-YN-5-OL: Similar structure but with a methylene group instead of an ethenylidene group.

    (5S)-6-Ethenylidenedodec-3-YN-5-OL: Similar structure but with a longer carbon chain.

Uniqueness

(5S)-6-Ethenylidenedec-3-YN-5-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

651020-95-0

Molekularformel

C12H18O

Molekulargewicht

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-4-7-9-11(6-3)12(13)10-8-5-2/h12-13H,3-5,7,9H2,1-2H3/t12-/m0/s1

InChI-Schlüssel

RLPDSDLJUCLCCA-LBPRGKRZSA-N

Isomerische SMILES

CCCCC(=C=C)[C@H](C#CCC)O

Kanonische SMILES

CCCCC(=C=C)C(C#CCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.